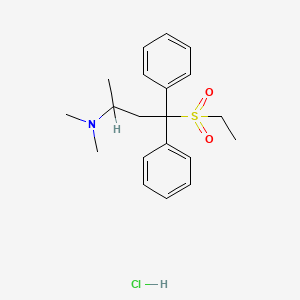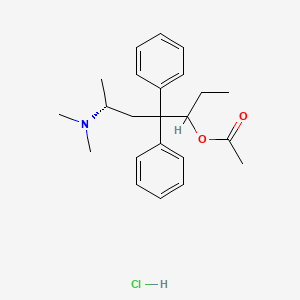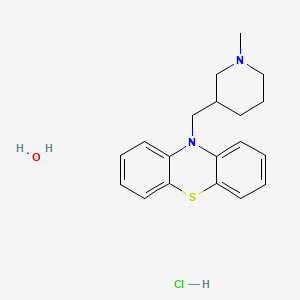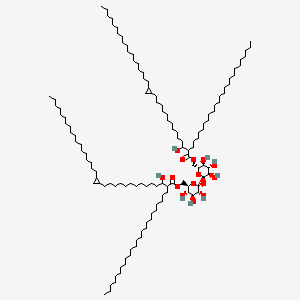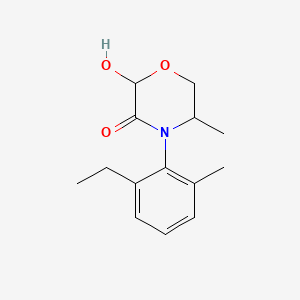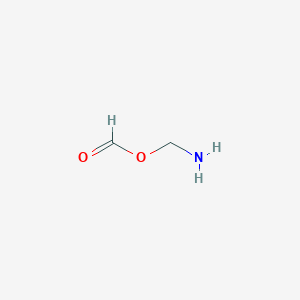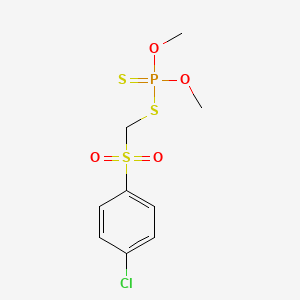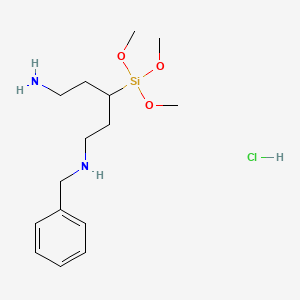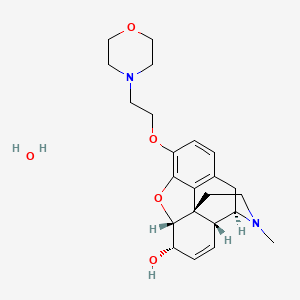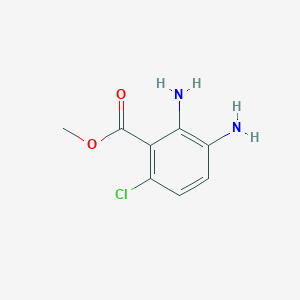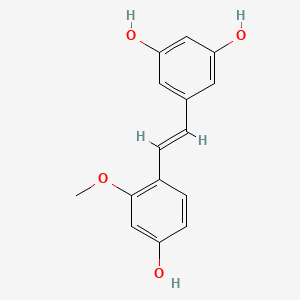
Gnetucleistol D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Gnetucleistol D is a stilbenoid compound found in the Chinese herb Gnetum cleistostachyum It is known for its unique chemical structure and potential biological activities
準備方法
Gnetucleistol D can be obtained through extraction from the herb Gnetum cleistostachyum . The preparation method typically involves grinding and extracting the plant material, followed by purification using separation technologies . While specific synthetic routes and industrial production methods are not extensively documented, the extraction from natural sources remains the primary method of obtaining this compound.
化学反応の分析
Gnetucleistol D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative coupling reactions have been employed to synthesize related stilbenolignans .
科学的研究の応用
It has shown promise in anti-inflammatory and antioxidant activities, making it a candidate for further research in pharmacology and drug development . Additionally, its presence in traditional medicinal plants suggests potential therapeutic uses that warrant further investigation.
作用機序
The mechanism of action of Gnetucleistol D involves its interaction with molecular targets and pathways related to inflammation and oxidative stress . The compound has been shown to inhibit the activity of tumor necrosis factor-alpha and malondialdehyde, indicating its potential role in modulating inflammatory responses and oxidative damage . Further research is needed to fully elucidate the molecular mechanisms and pathways involved.
類似化合物との比較
Gnetucleistol D is part of a group of stilbenoid compounds found in Gnetum cleistostachyum. Similar compounds include gnetucleistol F, gnetofuran A, lehmbachol D, gnetifolin F, and gnetumontanin C . These compounds share structural similarities but may differ in their specific biological activities and mechanisms of action. This compound stands out due to its unique combination of anti-inflammatory and antioxidant properties, making it a compound of interest for further research and potential therapeutic applications.
特性
CAS番号 |
629643-26-1 |
|---|---|
分子式 |
C15H14O4 |
分子量 |
258.27 g/mol |
IUPAC名 |
5-[2-(4-hydroxy-2-methoxyphenyl)ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C15H14O4/c1-19-15-9-12(16)5-4-11(15)3-2-10-6-13(17)8-14(18)7-10/h2-9,16-18H,1H3 |
InChIキー |
CFQSTARVCGBYNJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)O)C=CC2=CC(=CC(=C2)O)O |
異性体SMILES |
COC1=C(C=CC(=C1)O)/C=C/C2=CC(=CC(=C2)O)O |
正規SMILES |
COC1=C(C=CC(=C1)O)C=CC2=CC(=CC(=C2)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


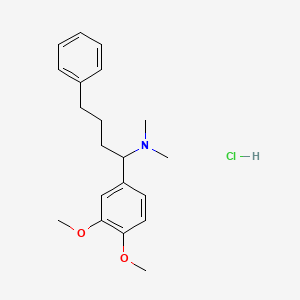
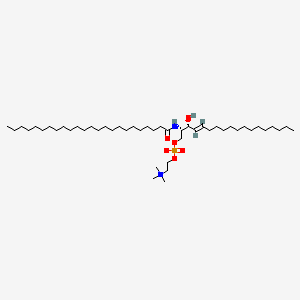
![(3E)-3-[(2E,4E)-1-hydroxy-6-[2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B6595947.png)
